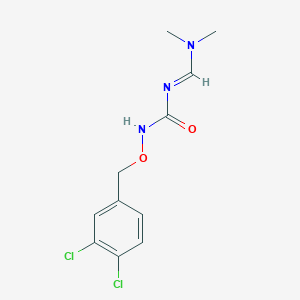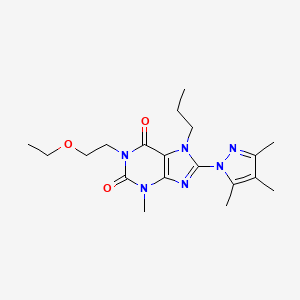
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFDA, is a fluorescent dye used in scientific research. It is commonly used to measure reactive oxygen species (ROS) in cells and tissues. The purpose of
Wirkmechanismus
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule when it reacts with ROS. This reaction is specific to ROS and does not occur with other molecules. The fluorescence of this compound can be measured using a fluorescence microscope or a flow cytometer.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on cells or tissues. Its only effect is to fluoresce in the presence of ROS, which allows researchers to measure ROS levels.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a highly sensitive and specific tool for measuring ROS levels in cells and tissues. It is relatively easy to use and can be used in a variety of experimental systems. However, this compound has some limitations. It is not specific to any particular ROS species and can also react with other molecules that are present in cells and tissues. Additionally, the fluorescence of this compound can be affected by factors such as pH and temperature, which can make interpretation of results challenging.
Zukünftige Richtungen
There are several future directions for research involving (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide. One area of interest is the development of new fluorescent dyes that are more specific for particular ROS species. Another area of interest is the development of new techniques for measuring ROS levels in vivo, which would allow researchers to study oxidative stress in living organisms. Additionally, there is interest in using this compound to study the effects of ROS on specific cellular processes, such as DNA damage and apoptosis.
Synthesemethoden
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with phosgene to form 3,4-dichlorobenzyl isocyanate. This is then reacted with N,N-dimethylformamide to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is widely used in scientific research to measure ROS levels in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues if not properly regulated. This compound is a useful tool for researchers studying oxidative stress, which is a condition in which there is an imbalance between ROS production and antioxidant defenses.
Eigenschaften
IUPAC Name |
(3E)-1-[(3,4-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZOOPPLUIDQPY-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2687171.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)
